molecular formula C10H12FLi3N5O12P3 B14049040 Lithium ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate

Lithium ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate

Cat. No.: B14049040
M. Wt: 527.1 g/mol
InChI Key: VWPBTGUPEYHZTB-PUOVIKMVSA-K
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Description

2’-Fluoro-2’-deoxyadenosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. This compound is a derivative of adenosine triphosphate (ATP) where the 2’-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances the stability and resistance of the compound to enzymatic degradation, making it valuable in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated intermediates and derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is widely used in scientific research, including:

    Chemistry: As a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: In DNA sequencing and amplification techniques such as PCR and real-time PCR.

    Medicine: As a potential therapeutic agent in antiviral and anticancer research.

    Industry: In the development of diagnostic assays and molecular biology kits.

Mechanism of Action

The mechanism of action of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA or RNA by polymerases. The fluorine substitution at the 2’ position enhances the compound’s resistance to enzymatic degradation, allowing it to act as a chain terminator in nucleic acid synthesis. This property is exploited in various molecular biology techniques to study DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate
  • 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
  • 2’-Fluoro-2’-deoxyuridine-5’-triphosphate

Uniqueness

2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is unique due to its specific modification at the 2’ position with a fluorine atom, which provides enhanced stability and resistance to degradation. This makes it particularly useful in applications requiring high fidelity and stability, such as DNA sequencing and amplification .

Properties

Molecular Formula

C10H12FLi3N5O12P3

Molecular Weight

527.1 g/mol

IUPAC Name

trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN5O12P3.3Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t4-,5-,7-,10-;;;/m1.../s1

InChI Key

VWPBTGUPEYHZTB-PUOVIKMVSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N

Origin of Product

United States

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